
11-(4-Pentyl-1,2-dioxetan-3-YL)undec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid is a chemical compound with the molecular formula C₁₈H₃₂O₄ It is characterized by the presence of a dioxetane ring, which is a four-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid typically involves the formation of the dioxetane ring through a series of organic reactions. One common method includes the reaction of an appropriate precursor with a peroxide under controlled conditions to form the dioxetane ring. The reaction conditions often require careful temperature control and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The dioxetane ring can be susceptible to oxidation, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dioxetane ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could result in alcohols or alkanes.
Applications De Recherche Scientifique
11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of dioxetane rings and their reactivity.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and other biological processes.
Industry: Used in the development of new materials and chemical processes, particularly those involving oxidation reactions.
Mécanisme D'action
The mechanism by which 11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid exerts its effects involves the reactivity of the dioxetane ring. The ring can undergo cleavage to form reactive intermediates, which can then interact with other molecules. This reactivity is often harnessed in chemical and biological assays to study various processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-(3-Pentyloxiran-2-yl)undec-9-enoic acid: This compound also contains a reactive ring structure but differs in the type of ring and its reactivity.
9,15-Octadecadienoic acid, 12,13-dihydroxy-: Another compound with a similar carbon chain length but different functional groups.
Uniqueness
11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid is unique due to its dioxetane ring, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications where controlled reactivity is desired.
Propriétés
Numéro CAS |
144335-16-0 |
|---|---|
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
11-(4-pentyldioxetan-3-yl)undec-9-enoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-10-13-16-17(22-21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20) |
Clé InChI |
GCOVDDMCHVEXDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(OO1)CC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


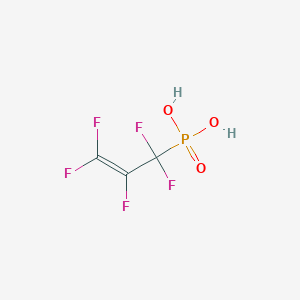
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
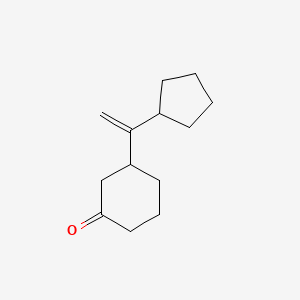
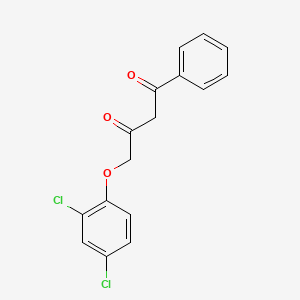
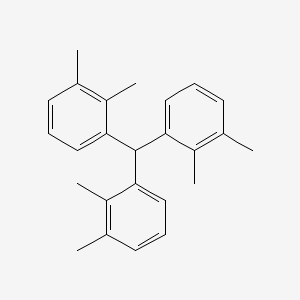

![N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B12553557.png)
![Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B12553559.png)

![3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine](/img/structure/B12553568.png)
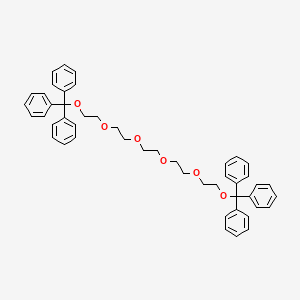
![4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one](/img/structure/B12553591.png)
![4-[(3-Hydroxypropyl)amino]-2-nitrophenol](/img/structure/B12553598.png)
